molecular formula C16H14N4O3S B14519479 2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 62471-72-1

2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B14519479
CAS No.: 62471-72-1
M. Wt: 342.4 g/mol
InChI Key: YGRIXQAUSCNNNH-UHFFFAOYSA-N
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Description

2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 4-nitroaniline, benzaldehyde, and thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using catalysts such as β-cyclodextrin-SO3H to improve yield and selectivity. The reaction is carried out in a one-pot mechanism, making it cost-effective and less wasteful .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions include various substituted thiazolidines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of the nitroanilino group, which imparts specific biological activities not seen in other thiazolidine derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

62471-72-1

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(4-nitroanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N4O3S/c21-15-10-24-16(19(15)13-4-2-1-3-5-13)18-11-17-12-6-8-14(9-7-12)20(22)23/h1-9,17H,10-11H2

InChI Key

YGRIXQAUSCNNNH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NCNC2=CC=C(C=C2)[N+](=O)[O-])S1)C3=CC=CC=C3

Origin of Product

United States

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